

1-Cyclohexylethanamine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Cyclohexylethanamine*

Cat. No.: *B3024940*

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-Cyclohexylethanamine**

Authored by: A Senior Application Scientist Introduction

1-Cyclohexylethanamine is a chiral primary amine that serves as a critical building block in modern organic synthesis.^{[1][2]} Its structural motif, featuring a cyclohexyl group attached to an ethylamine backbone, is prevalent in the development of pharmaceuticals and agrochemicals where specific stereochemistry is often paramount for biological activity.^[2] As such, unambiguous structural confirmation and purity assessment are non-negotiable for researchers and drug development professionals.

This technical guide provides a comprehensive analysis of the core spectroscopic data for **1-cyclohexylethanamine**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in first principles, explaining not just what signals are observed, but why they manifest in a particular way, offering a self-validating framework for scientists working with this compound.

Molecular Structure and Logic

Before delving into the spectra, it is crucial to understand the molecular structure that dictates the spectroscopic output. **1-Cyclohexylethanamine** consists of three key regions: the chiral

center (the methine group bonded to the amine), the adjacent methyl group, and the bulky, conformationally flexible cyclohexyl ring. Each region will produce distinct and predictable signals.

Caption: Molecular structure of **1-Cyclohexylethanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.^[1] For **1-cyclohexylethanamine**, both ¹H and ¹³C NMR provide a detailed map of the electronic environment of each atom.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The spectrum is characterized by a crowded aliphatic region and distinct signals for the methine and amine protons.

- Sample Preparation: Dissolve approximately 5-10 mg of **1-cyclohexylethanamine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse sequence (e.g., ' zg30').
 - Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
 - Spectral Width: A range of -2 to 12 ppm is sufficient.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Causality and Insights
-NH ₂	~1.2-1.6 (variable)	Broad Singlet (br s)	2H	The chemical shift is highly variable and depends on concentration and solvent. Protons on nitrogen often exchange rapidly, leading to a collapse of coupling and signal broadening.
-CH(NH ₂)-	~2.5-2.8	Multiplet (m)	1H	This methine proton is coupled to the adjacent methyl protons and the methine proton on the cyclohexyl ring, resulting in a complex splitting pattern. Its position is downfield due to the electron- withdrawing effect of the adjacent nitrogen atom.
-CH ₃	~1.0-1.2	Doublet (d)	3H	This signal is split into a doublet by the

single adjacent
methine proton (-
CH(NH₂)-).

The protons on
the cyclohexyl
ring are
diastereotopic
and exhibit
complex coupling
with each other,
resulting in a
broad,
overlapping
multiplet that
constitutes the
majority of the
upfield aliphatic
region.

Cyclohexyl -CH₂
& -CH -0.8-1.9 Multiplet (m) 11H

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of chemically non-equivalent carbon atoms and their respective types (methyl, methylene, methine).

- Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) is beneficial.
- Instrumentation: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

- Spectral Width: 0 to 200 ppm.
- Processing: Standard Fourier transformation and processing.

Assignment	Chemical Shift (δ , ppm)	Causality and Insights
-CH(NH ₂)	~55-58	The carbon atom directly bonded to the electronegative nitrogen is significantly deshielded and appears furthest downfield among the sp ³ carbons.
Cyclohexyl -CH	~44-46	The methine carbon of the cyclohexyl ring, bonded to the ethylamine moiety.
Cyclohexyl -CH ₂	~25-32	Multiple overlapping signals corresponding to the five methylene carbons of the cyclohexyl ring. Their slight chemical shift differences arise from their relative positions to the ethylamine substituent.
-CH ₃	~20-23	The terminal methyl carbon, appearing in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

- Sample Preparation: Place one drop of neat (undiluted) **1-cyclohexylethanamine** liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
- Parameters: Typically, 16-32 scans at a resolution of 4 cm^{-1} over a range of $4000\text{-}600 \text{ cm}^{-1}$ are sufficient.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation
3360-3280	N-H Stretch	Medium	The presence of a primary amine (-NH ₂) is unequivocally confirmed by this characteristic pair of peaks (doublet), corresponding to the symmetric and asymmetric stretching modes.
2920 & 2850	C-H Stretch (aliphatic)	Strong	Intense absorptions just below 3000 cm ⁻¹ are classic indicators of sp ³ C-H bonds from the cyclohexyl and ethyl groups.
1650-1580	N-H Bend (Scissoring)	Medium-Weak	This bending vibration further confirms the presence of the primary amine functional group.
1450	C-H Bend (Scissoring)	Medium	Corresponds to the bending vibration of the methylene (-CH ₂ -) groups in the cyclohexyl ring.

Mass Spectrometry (MS)

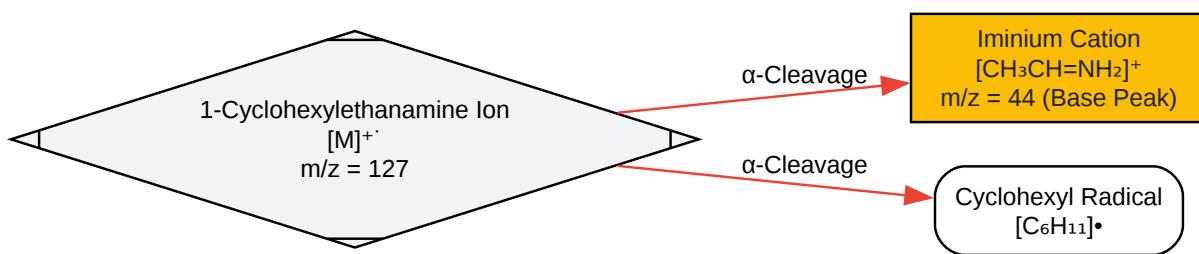
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.

- Sample Preparation: Prepare a dilute solution of **1-cyclohexylethanamine** (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
- GC Parameters:
 - Column: A standard non-polar column (e.g., DB-5ms).
 - Injection: 1 μ L injection with a split ratio (e.g., 50:1).
 - Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10-20°C/min.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 200.

The molecular weight of **1-cyclohexylethanamine** ($C_8H_{17}N$) is 127.23 g/mol .[\[3\]](#)[\[4\]](#)

m/z (Mass-to-Charge)	Proposed Fragment	Relative Intensity	Causality and Insights
127	$[M]^+$	Low	The molecular ion peak. Its low intensity is typical for aliphatic amines, which fragment readily.
112	$[M - CH_3]^+$	Low	Loss of a methyl group from the molecular ion.
44	$[CH(CH_3)NH_2]^+$	100 (Base Peak)	This is the base peak, resulting from the highly favorable α -cleavage (cleavage of the bond between the cyclohexyl ring and the ethylamine moiety). The resulting iminium cation is resonance-stabilized, making this the most abundant fragment. ^[3] ^[4]
43	$[C_3H_7]^+$	High	A common fragment in aliphatic systems.
41	$[C_3H_5]^+$	High	Likely from fragmentation of the cyclohexyl ring.

The dominant process in the mass spectrum of **1-cyclohexylethanamine** is the α -cleavage that leads to the formation of the stable m/z 44 ion.



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathway of **1-cyclohexylethanamine** in EI-MS.

Safety and Handling

Professional diligence requires adherence to strict safety protocols when handling **1-cyclohexylethanamine**. It is classified as a hazardous substance.[4][5]

- Hazards:
 - Flammable: It is a flammable liquid and vapor.[4][6] Keep away from heat, sparks, and open flames.
 - Corrosive: Causes severe skin burns and eye damage.[6][7]
 - Toxic: Harmful if swallowed or in contact with skin.[6][8]
- Handling:
 - Always use under a chemical fume hood.[6]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8]
 - Ensure adequate ventilation and take precautionary measures against static discharge.[6]

Conclusion

The spectroscopic profile of **1-cyclohexylethanamine** is distinct and readily interpretable. ¹H and ¹³C NMR definitively map the molecule's carbon-hydrogen framework. IR spectroscopy

provides rapid confirmation of the primary amine and aliphatic functionalities. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by α -cleavage to a base peak at m/z 44. Together, these techniques provide a robust, self-validating toolkit for the unambiguous identification and quality assessment of this vital chemical building block, ensuring its proper use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-1-Cyclohexylethylamine | C8H17N | CID 10997046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexylethylamine | C8H17N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.nl [fishersci.nl]
- 7. (R)-(-)-1-Cyclohexylethylamine | 5913-13-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Cyclohexylethanamine spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3024940#1-cyclohexylethanamine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com